molecular formula C16H14N2O2S B1256683 ML 086 (CID-1674999)

ML 086 (CID-1674999)

Cat. No.: B1256683
M. Wt: 298.4 g/mol
InChI Key: TUPPZGFKINLCEX-UHFFFAOYSA-N
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Description

ML086 is a chemical compound that has been studied for its various applications in scientific research. It is known for its role as an experimental probe, particularly in the field of protein selectivity . The compound is utilized in various biochemical assays and has shown potential in different areas of research.

Preparation Methods

The preparation of ML086 involves several synthetic routes and reaction conditions. One common method includes the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . These reactions are typically carried out under controlled conditions to ensure the purity and yield of the compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

ML086 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, alkyl halides, and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

ML086 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ML086 involves its interaction with specific molecular targets, particularly proteins. The compound binds to these targets, influencing their activity and function. This interaction can affect various cellular pathways and processes, leading to the observed biochemical effects .

Comparison with Similar Compounds

ML086 can be compared with other similar compounds based on its structure and function. Some similar compounds include:

ML086 is unique in its specific protein selectivity and the range of applications it offers in scientific research. Its ability to interact with specific molecular targets makes it a valuable tool in various fields of study.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

N,N-dimethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H14N2O2S/c1-17(2)15(19)11-6-5-7-12(10-11)18-16(20)13-8-3-4-9-14(13)21-18/h3-10H,1-2H3

InChI Key

TUPPZGFKINLCEX-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3S2

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.